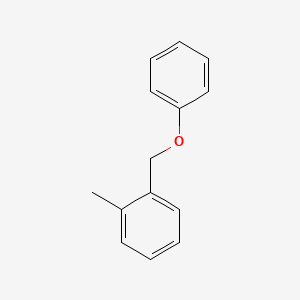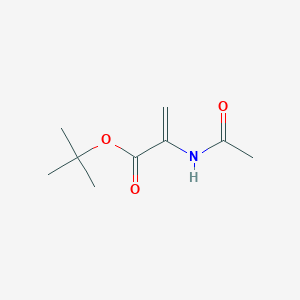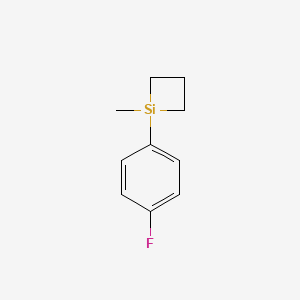
1-(4-Fluorophenyl)-1-methylsiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-1-methylsiletane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group and a 4-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1-methylsiletane can be synthesized through several methods. One common approach involves the hydrosilylation of 4-fluorostyrene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The use of a platinum catalyst ensures high selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Phenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-1-methylsiletane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-1-methylsiletane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The fluorine atom on the phenyl ring can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-1-methylsiletane: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-1-methylsiletane: Similar structure but with a bromine atom instead of fluorine.
1-(4-Iodophenyl)-1-methylsiletane: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-1-methylsiletane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
57465-50-6 |
|---|---|
Molekularformel |
C10H13FSi |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-1-methylsiletane |
InChI |
InChI=1S/C10H13FSi/c1-12(7-2-8-12)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
YLWVLKBLAYHRJL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCC1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



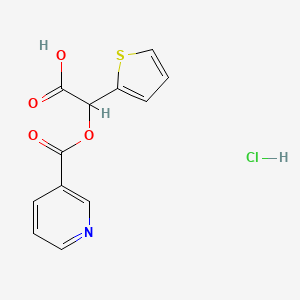

![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
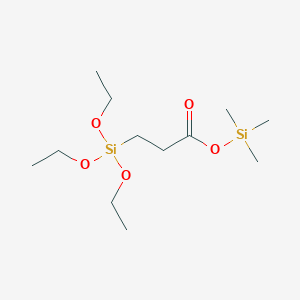
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
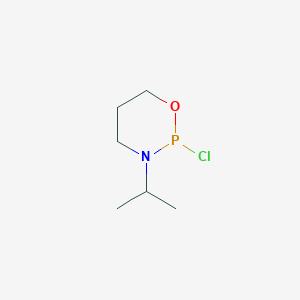
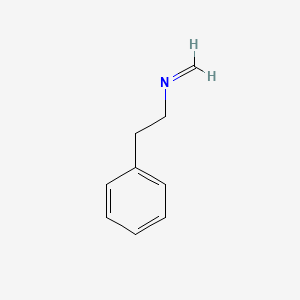
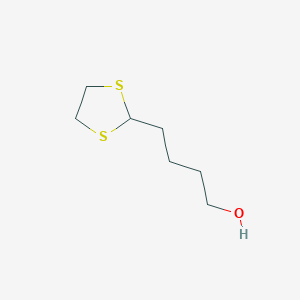
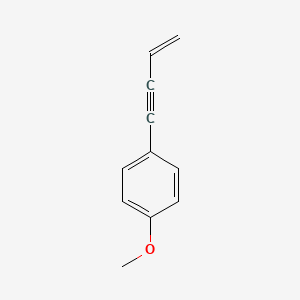
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
